1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea typically involves the reaction of 3-chloroaniline with 2-methyl-1,3-benzothiazol-6-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Amines, thiols, organic solvents (e.g., dichloromethane), and reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted urea compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: The compound could be explored for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on the compound’s binding affinity, specificity, and downstream signaling pathways are necessary to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(1,3-benzothiazol-6-yl)urea: Lacks the methyl group on the benzothiazole ring.
1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-2-yl)urea: Has the methyl group on a different position of the benzothiazole ring.
1-(4-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea: Has the chlorine atom on the para position of the phenyl ring.
Uniqueness
1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea is unique due to the specific positioning of the chlorine atom on the phenyl ring and the methyl group on the benzothiazole ring
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-9-17-13-6-5-12(8-14(13)21-9)19-15(20)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMRLKKKYWGNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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